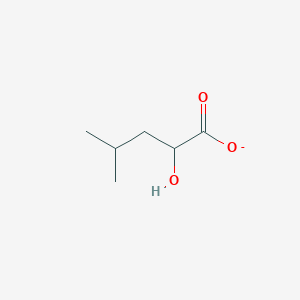
2-Hydroxy-4-methylpentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-hydroxy-4-methylvalerate is a 2-hydroxy fatty acid anion that is the conjugate base of 2-hydroxy-4-methylvaleric acid, obtained by deprotonation of the carboxy group; major species at pH 7.3. It has a role as a metabolite. It is a 2-hydroxy fatty acid anion and a methyl-branched fatty acid anion. It derives from a valeric acid. It is a conjugate base of a 2-hydroxy-4-methylvaleric acid.
Applications De Recherche Scientifique
1. Impact in Wine Aroma
- Enantiomers in Wine : Ethyl 2-hydroxy-4-methylpentanoate, an ester of 2-hydroxy-4-methylpentanoic acid, exhibits distinctive distributions in different types of wines. Its enantiomers, R and S forms, have been found in red and white wines, contributing to their aroma profiles. White wines predominantly contain the R form, while red wines have both enantiomers, with their ratios varying based on aging. The oldest red wine samples contained higher levels of the S form. The sensory impact of these compounds is significant, as they contribute to the perception of fruity aromas in wine, particularly blackberry and fresh fruit notes. Sensory analysis confirmed a synergistic effect of these compounds in enhancing fruity character in wine, with lower concentrations required for perception compared to hydroalcoholic solutions alone (Lytra et al., 2012), (Lytra et al., 2015).
2. Role in Flavor Chemistry
- Synthesis and Organoleptic Properties : A series of compounds related to 2-hydroxy-4-methylpentanoate, including alkyl 3-methyl-2-oxopentanoates and ethyl 2-hydroxy-3-methylpentanoates, have been synthesized and evaluated for their organoleptic properties. These compounds exhibit a range of olfactory characteristics, including walnut, fruity, camphoraceous, and earthy notes. This research underscores the potential of these compounds in perfumery and flavor industries (Snowden et al., 2005).
3. Contribution to Wine Sensory Profile
- Perceptive Interactions in Wine : Research on the impact of ethyl 2-hydroxy-4-methylpentanoate in wine has revealed its role in enhancing certain fruity aromas, particularly black-berry and fresh-fruit notes. Sensory profile analyses have demonstrated the additive effect of this compound on the perception of these aromas in wine (Lytra et al., 2012).
4. Influence in Red Wine Fermentation
- Impact on Ester Concentrations : The influence of lactic acid bacteria strains on the levels of esters, including branched hydroxylated compounds like ethyl 2-hydroxy-4-methylpentanoate, in Bordeaux red wines was investigated. This research highlighted the significant impact of bacterial strains on the concentration of these esters, indicating their potential as markers of lactic acid bacteria esterase activity (Gammacurta et al., 2018).
Propriétés
Nom du produit |
2-Hydroxy-4-methylpentanoate |
|---|---|
Formule moléculaire |
C6H11O3- |
Poids moléculaire |
131.15 g/mol |
Nom IUPAC |
2-hydroxy-4-methylpentanoate |
InChI |
InChI=1S/C6H12O3/c1-4(2)3-5(7)6(8)9/h4-5,7H,3H2,1-2H3,(H,8,9)/p-1 |
Clé InChI |
LVRFTAZAXQPQHI-UHFFFAOYSA-M |
SMILES canonique |
CC(C)CC(C(=O)[O-])O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



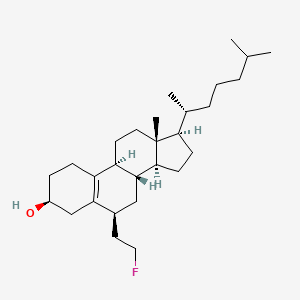
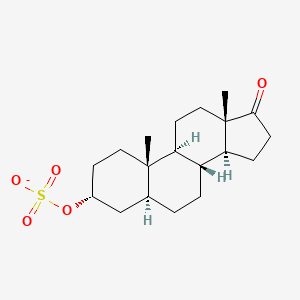

![(8S,9S,10R,13R,14R,17S)-17-acetyl-7,14-dihydroxy-10,13-dimethyl-2,6,7,8,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B1259738.png)
![methyl (1S,12S,14S,15E)-15-ethylidene-13-(hydroxymethyl)-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate](/img/structure/B1259740.png)


![5-hydroxy-7-prop-2-en-(E)-ylidene-7,7a-dihydro-2H-cyclopenta[b]pyran-6-one](/img/structure/B1259746.png)

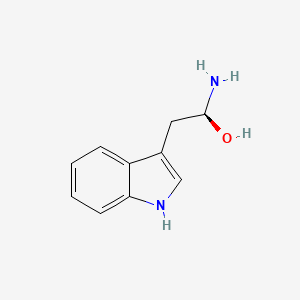
![(8S,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-1,3,5,6-tetrol](/img/structure/B1259751.png)
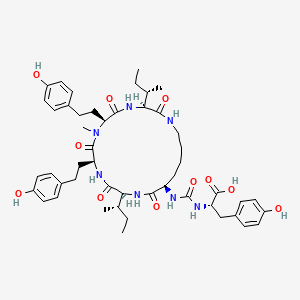
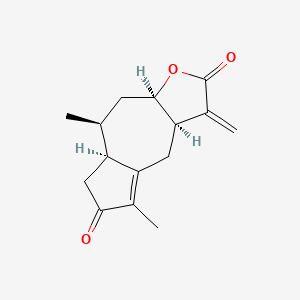
![(1S,4S,9S,10R,13R,14R)-14-hydroxy-5,5,9-trimethyl-14-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]tetracyclo[11.2.1.01,10.04,9]hexadecan-6-one](/img/structure/B1259758.png)